![molecular formula C56H41N5 B14112451 2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)
2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is notable for its unique structure, which includes multiple diphenylamino groups attached to a quinoxaline core.
Preparation Methods
The synthesis of 4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique pharmacological properties.
Mechanism of Action
The mechanism of action of 4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The diphenylamino groups play a crucial role in its biological activity, allowing it to interact with cellular components and disrupt normal cellular functions. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other quinoxaline derivatives, 4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) stands out due to its multiple diphenylamino groups, which enhance its chemical reactivity and biological activity. Similar compounds include:
2,3-Diphenylquinoxaline: Lacks the additional diphenylamino groups, resulting in different chemical and biological properties.
6-Methylquinoxaline-2,3-diyl derivatives: These compounds have a methyl group instead of diphenylamino groups, leading to variations in their pharmacological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C56H41N5 |
|---|---|
Molecular Weight |
784.0 g/mol |
IUPAC Name |
N,N-diphenyl-2,3-bis[4-(N-phenylanilino)phenyl]quinoxalin-6-amine |
InChI |
InChI=1S/C56H41N5/c1-7-19-44(20-8-1)59(45-21-9-2-10-22-45)50-35-31-42(32-36-50)55-56(43-33-37-51(38-34-43)60(46-23-11-3-12-24-46)47-25-13-4-14-26-47)58-54-41-52(39-40-53(54)57-55)61(48-27-15-5-16-28-48)49-29-17-6-18-30-49/h1-41H |
InChI Key |
AUQKIXLCIPLQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N=C4C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one](/img/structure/B14112386.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14112391.png)
![1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine](/img/structure/B14112393.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)
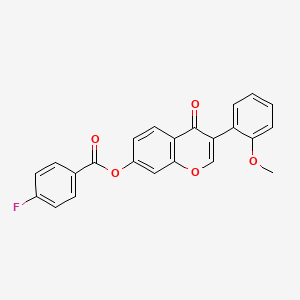

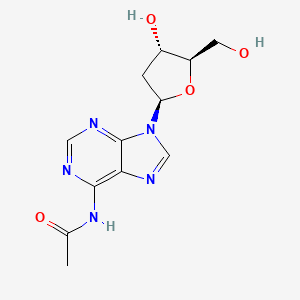
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)

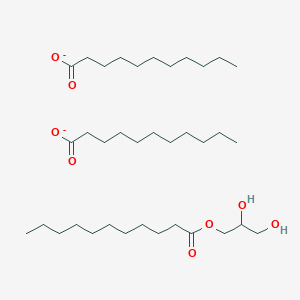
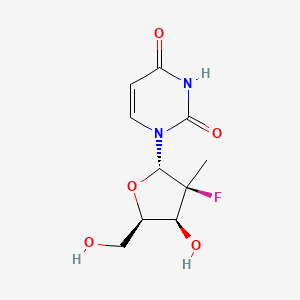
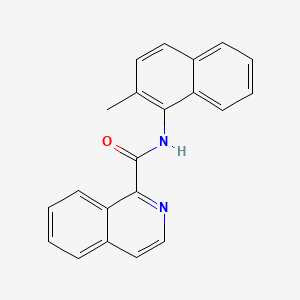
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)
